

# Unraveling the Molecular Architecture of Uvarigranol C: A Technical Guide

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## Compound of Interest

Compound Name: Uvarigranol C

Cat. No.: B12099457

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of **Uvarigranol C**, a polyoxygenated cyclohexene initially isolated from the plant *Uvaria graniticola*. This document details the spectroscopic data and experimental protocols that were instrumental in determining its unique molecular framework, presenting the information in a clear and accessible format for scientific professionals.

## Spectroscopic Data Analysis

The structural determination of **Uvarigranol C** was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented below is a summary of the key findings that allowed for the unambiguous assignment of its constitution and relative stereochemistry.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Uvarigranol C (500 MHz, $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	3.85	d	8.5
3	5.90	dd	8.5, 2.5
4	5.98	d	2.5
5	4.95	m	
6	4.20	d	3.0
7a	3.80	dd	12.0, 5.0
7b	3.75	dd	12.0, 5.5
OCH <sub>2</sub> CH <sub>3</sub>	3.60	q	7.0
OCH <sub>2</sub> CH <sub>3</sub>	1.25	t	7.0
OAc	2.10	s	
OBz (ortho)	8.05	d	7.5
OBz (meta)	7.45	t	7.5
OBz (para)	7.58	t	7.5

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Uvarigranol C (125 MHz, CDCl<sub>3</sub>)**

Position	Chemical Shift ( $\delta$ , ppm)
1	75.5
2	80.1
3	128.8
4	132.5
5	70.2
6	78.9
7	64.3
OCH <sub>2</sub> CH <sub>3</sub>	65.4
OCH <sub>2</sub> CH <sub>3</sub>	15.3
OAc (C=O)	170.5
OAc (CH <sub>3</sub> )	21.1
OBz (C=O)	166.2
OBz (C-1')	130.1
OBz (C-2', 6')	129.8
OBz (C-3', 5')	128.5
OBz (C-4')	133.2

**Table 3: High-Resolution Mass Spectrometry (HRMS)  
Data for Uvarigranol C**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] <sup>+</sup>	435.1369	435.1365	C <sub>23</sub> H <sub>24</sub> O <sub>7</sub> Na

## Experimental Protocols

The successful elucidation of **Uvarigranol C**'s structure relied on meticulous experimental procedures for its isolation, purification, and analysis.

## Isolation and Purification

The dried and powdered stem bark of *Uvaria graniticola* was subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction, rich in secondary metabolites, was concentrated and subjected to a series of chromatographic separations.

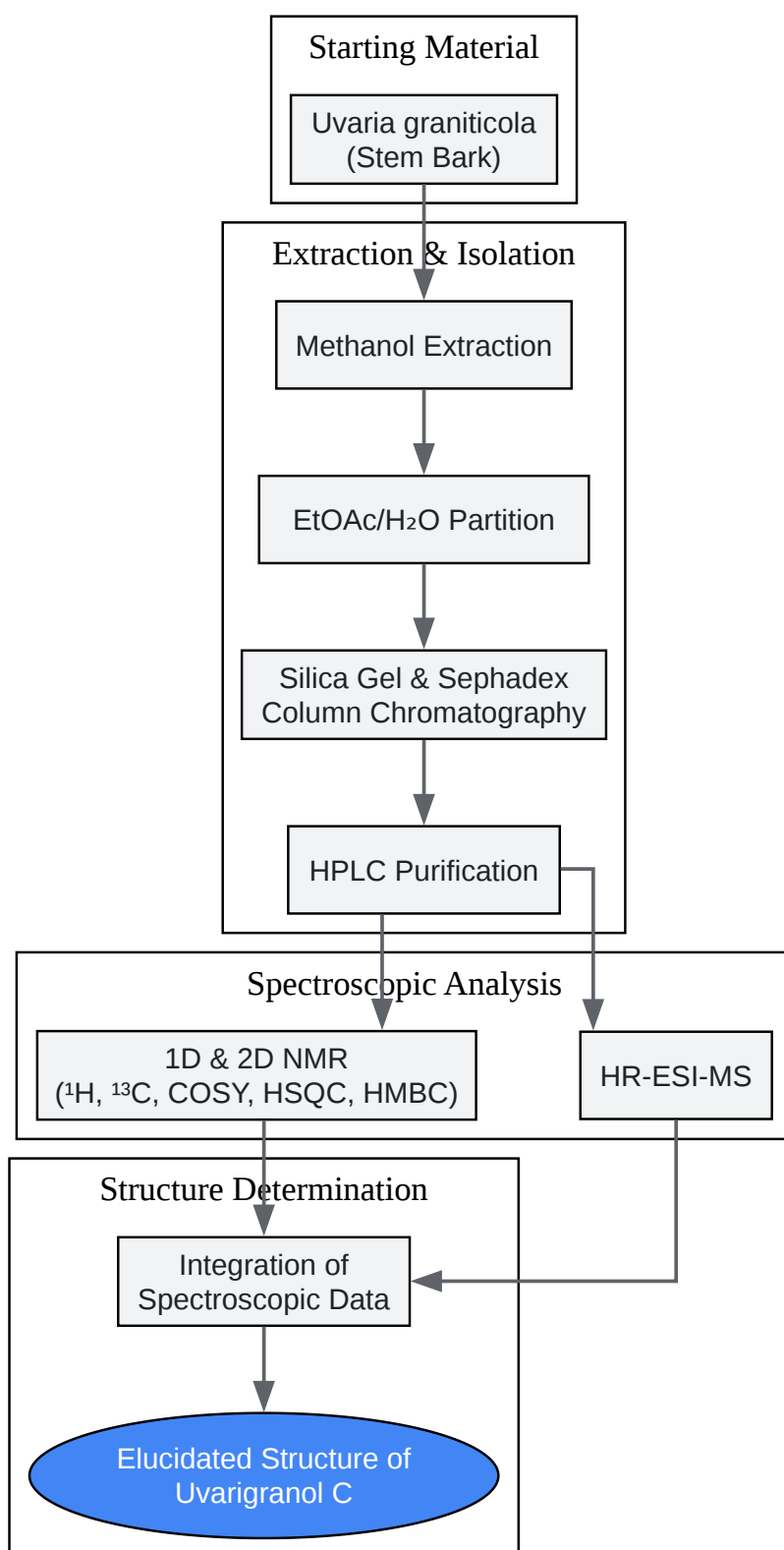
An initial separation was performed using silica gel column chromatography with a gradient elution system of hexane and ethyl acetate. Fractions containing compounds with similar TLC profiles were pooled. Further purification was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by final purification using High-Performance Liquid Chromatography (HPLC) to yield pure **Uvarigranol C**.

## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, COSY, HSQC, and HMBC spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts were referenced to the residual solvent signals.
- **Mass Spectrometry:** High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.

## Structural Elucidation Workflow and Final Structure

The following diagrams illustrate the logical workflow of the structure elucidation process and the final determined structure of **Uvarigranol C**.



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Workflow for the structure elucidation of **Uvarigranol C**.

*Chemical structure of **Uvarigranol C**.*

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